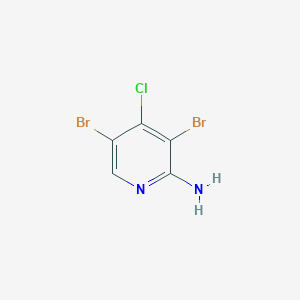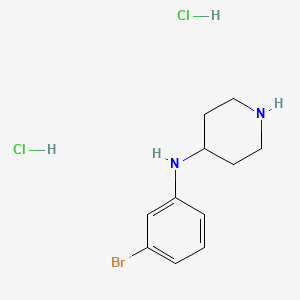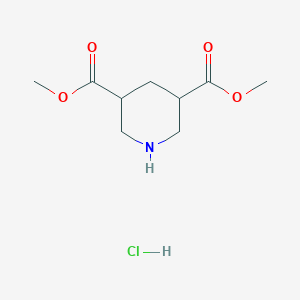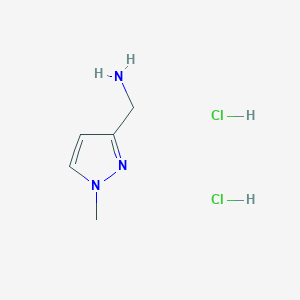
3,5-Dibromo-4-chloropyridin-2-amine
Overview
Description
“3,5-Dibromo-4-chloropyridin-2-amine” is a chemical compound with the molecular formula C5H3Br2ClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of “3,5-Dibromo-4-chloropyridin-2-amine” involves the use of 4-chloropyridin-2-amine and N-bromosuccinimide in dichloromethane at room temperature . The reaction is stirred for one hour, after which the insoluble matter is separated by filtration. The filtrate is then concentrated under reduced pressure. The residue is purified by silica gel chromatography to obtain the compound .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-4-chloropyridin-2-amine” is characterized by its molecular formula C5H3Br2ClN2 . It has a molecular weight of 286.35 . The compound is achiral, meaning it does not have a non-superimposable mirror image .
Physical And Chemical Properties Analysis
“3,5-Dibromo-4-chloropyridin-2-amine” is a white to off-white powder or crystals . The compound is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Catalysis and Selective Amination
Research has shown that 3,5-Dibromo-4-chloropyridin-2-amine is useful in catalysis, specifically in selective amination processes. For instance, a study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, where 5-bromo-2-chloropyridine was predominantly converted into 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Macrocycles
Another application involves the synthesis of new polyazamacrocycles. A study detailed the palladium-catalyzed amination of 3,5-dibromo- and 3,5-dichloropyridine with linear polyamines leading to the formation of pyridine-containing macrocycles. This process was notable for its dependence on various factors like the halogen atom, the length of the polyamine chain, and the composition of the catalytic system (Averin et al., 2005).
Energetic Material Synthesis
The compound is also relevant in the synthesis of energetic materials. A study showcased the synthesis of energetic derivatives from 2-chloro-3,5-dinitro-pyridin-4-amine, obtained by nitration and subsequent condensation processes, highlighting its potential in creating new energetic compounds (Zhao Ku, 2015).
Solid-State Fluorescence
3,5-Dibromo-4-chloropyridin-2-amine is also significant in the field of fluorescence. A reaction involving 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles led to derivatives that exhibited solid-state fluorescence, which can be useful in the development of fluorescent materials (Ershov et al., 2017).
Pharmaceutical Intermediates
Furthermore, this compound is instrumental in synthesizing various pharmaceutical intermediates. Its use in reactions like the palladium-catalyzed amination of dihalopyridines presents opportunities for developing new pharmaceutical compounds (Wolfe et al., 2000).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
properties
IUPAC Name |
3,5-dibromo-4-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSFOPKQUAVZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-chloropyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)


![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)




![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)
